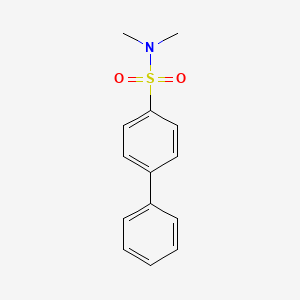

N,N-dimethyl-4-phenylbenzenesulfonamide

Description

Properties

IUPAC Name |

N,N-dimethyl-4-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-15(2)18(16,17)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXPYEUTRWRSBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethyl-4-phenylbenzenesulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of 4-phenylbenzenesulfonyl chloride with dimethylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Nitro and halogenated derivatives

Scientific Research Applications

N,N-dimethyl-4-phenylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-phenylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates. This compound may inhibit enzymes involved in folate synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares N,N-dimethyl-4-phenylbenzenesulfonamide with structurally related sulfonamides, highlighting the impact of substituents on molecular properties and applications:

Electronic Effects

- 4-Fluoro Substituent (CAS 383-31-3) : The electron-withdrawing fluorine atom increases the sulfonamide's acidity, enhancing its reactivity in nucleophilic substitutions. This property is leveraged in agrochemical synthesis .

- 4-Hydroxyphenyl Substituent (CAS 124772-05-0) : The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents. This compound is used in industrial formulations requiring stable intermediates .

- 4-Amino Substituent (CAS 1709-59-7): The amino group acts as a strong electron donor, making the compound a versatile intermediate for antibiotics and diuretics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-dimethyl-4-phenylbenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves reacting 4-phenylbenzenesulfonyl chloride with dimethylamine under basic conditions. Key steps include:

- Using polar aprotic solvents (e.g., dichloromethane or tetrahydrofuran) to enhance reactivity.

- Adding a base (e.g., triethylamine or NaOH) to neutralize HCl byproducts.

- Optimizing temperature (0–25°C) to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography ensures high purity. Reaction progress can be monitored by TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodological Answer :

- NMR : H NMR will show singlet peaks for dimethyl groups (~3.0 ppm) and aromatic protons (6.5–8.0 ppm). C NMR confirms sulfonamide connectivity (C-SO-N).

- IR : Strong S=O stretching vibrations near 1350 cm and 1150 cm.

- Mass Spectrometry : Molecular ion peak ([M+H]) at m/z corresponding to the molecular formula (CHNOS).

- Elemental analysis validates stoichiometry (±0.3% for C, H, N, S) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software be applied to determine the crystal structure of this compound, and what challenges might arise during refinement?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution : SHELXD for phase problem resolution via direct methods.

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Challenges include:

- Handling disorder in flexible dimethyl groups.

- Resolving weak diffraction due to crystal twinning. Validate with R-factor convergence (<5%) and CheckCIF/PLATON alerts .

Q. What methodological approaches are recommended for resolving contradictions in reported biological activities of sulfonamide derivatives like this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent).

- Purity Validation : Use HPLC (>98%) and elemental analysis.

- Mechanistic Studies : Conduct enzyme inhibition assays (e.g., carbonic anhydrase) with IC determination.

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-fluoro analogs) to isolate substituent effects .

Q. How can researchers design and execute structure-activity relationship (SAR) studies to evaluate the functional group contributions of this compound in biological systems?

- Methodological Answer :

- Analog Synthesis : Replace dimethylamine with methyl/ethyl groups or modify the phenyl ring (e.g., nitro, amino substituents).

- Activity Profiling : Test analogs against target enzymes (e.g., cyclooxygenase-2) using kinetic assays.

- Data Analysis : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with inhibitory potency .

Q. What computational strategies (e.g., molecular docking, QSAR) are effective in predicting the interaction mechanisms of this compound with target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., carbonic anhydrase). Validate with MD simulations (NAMD/GROMACS).

- QSAR Modeling : Develop 2D/3D-QSAR models (e.g., CoMFA, CoMSIA) using descriptors like logP and polar surface area. Training sets should include 20+ analogs with measured IC values .

Q. What experimental protocols should be followed to assess the stability and degradation pathways of this compound under varying environmental conditions?

- Methodological Answer :

- Thermal Stability : Perform TGA/DSC (heating rate 10°C/min, N atmosphere).

- Photodegradation : Expose to UV light (λ = 254 nm) and monitor by HPLC.

- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Quantify degradation products via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.